molecular formula C18H22N2O3S B2575570 2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448047-41-3

2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No. B2575570
CAS RN: 1448047-41-3
M. Wt: 346.45
InChI Key: YRXUQCNLUVOCOW-UHFFFAOYSA-N
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Description

The compound “2-((1-((3,4-Dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic molecule that contains a pyridine ring and a piperidine ring, both of which are common structures in medicinal chemistry . The molecule also contains a sulfonyl group attached to the piperidine ring, which is a functional group that is often used in drug design due to its ability to form hydrogen bonds .


Molecular Structure Analysis

The molecule contains a pyridine ring, a piperidine ring, and a sulfonyl group. Pyridine is a six-membered ring with one nitrogen atom and five carbon atoms. Piperidine is also a six-membered ring, but it contains one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Crystal Structures and Molecular Interactions

The study by Balasubramani et al. (2007) on pyrimethamine sulfonate and aminopyrimidine sulfonate/carboxylate interactions highlights the significance of sulfone groups in forming crystal structures and molecular interactions. These structures mimic carboxylate anions' association modes, emphasizing the importance of sulfone groups in drug design and molecular recognition processes (Balasubramani, Muthiah, & Lynch, 2007).

Supramolecular Chemistry

Elacqua et al. (2013) discuss the reconfigurable exteriors and chameleon-like behavior of tautomers at the co-crystal–salt boundary in sulfadiazine and pyridines. This work showcases the versatility of pyridine derivatives in forming supramolecular complexes, which can lead to applications in crystal engineering and the design of materials with tunable properties (Elacqua, Bučar, Henry, Zhang, & MacGillivray, 2013).

Organic Synthesis and Characterization

Naveen et al. (2015) synthesized and characterized a compound with a sulfonyl-piperidin-4-yl moiety, underscoring the utility of such structures in organic synthesis and the importance of X-ray diffraction studies for understanding molecular conformations and interactions. This research contributes to the field of organic chemistry by providing insights into the synthesis and structural analysis of sulfone-containing compounds (Naveen, Prasad, Manjunath, Kumar, Rangappa, Lokanath, & Sridhar, 2015).

Photophysical Properties and Applications

The study by Ertl et al. (2015) on [Ir(C^N)2(N^N)]+ emitters with sulfonyl-substituted cyclometallating ligands reveals the potential of sulfonyl and pyridine derivatives in light-emitting applications. By manipulating the position of sulfone groups, researchers can tune the emission colors of these complexes, which is crucial for the development of optical materials and devices (Ertl, Cerdá, Junquera-Hernández, Pertegás, Bolink, Constable, Neuburger, Ortí, & Housecroft, 2015).

Molecular Dynamics and Computational Chemistry

Chandar, Lo, and Ganguly (2014) utilized quantum chemical and steered molecular dynamics studies to design a dimethyl(pyridin-2-yl)sulfonium based oxime. This compound is aimed at reversing the aging process of organophosphorus inhibited AChE and reactivating aged-AChE adduct, illustrating the application of sulfonium and pyridine derivatives in medicinal chemistry and enzyme reactivation studies (Chandar, Lo, & Ganguly, 2014).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For instance, some piperidine derivatives have been designed as inhibitors for certain kinases .

Future Directions

Piperidine derivatives are an active area of research in medicinal chemistry, and new methods for their synthesis and functionalization are continually being developed . Future research may also explore new biological targets for these compounds.

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-6-7-17(13-15(14)2)24(21,22)20-11-8-16(9-12-20)23-18-5-3-4-10-19-18/h3-7,10,13,16H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXUQCNLUVOCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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